Product packaging for 3-Acetamido-5-iodoproflavine(Cat. No.:CAS No. 121284-42-2)

3-Acetamido-5-iodoproflavine

Número de catálogo: B047615
Número CAS: 121284-42-2
Peso molecular: 377.18 g/mol
Clave InChI: MVLIXHWFINSYEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Acetamido-5-iodoproflavine is a specialized proflavine derivative designed as a DNA intercalating agent. Its core research value lies in its role as a precursor for radiopharmaceuticals, particularly when labeled with iodine-123 or iodine-125, for investigating Auger electron radiotherapy and studying DNA damage and repair mechanisms. Upon incubation with live cells, the compound is efficiently taken up and localizes within the nucleus, enabling direct interaction with cellular DNA. A key characteristic is its differential uptake, with studies showing a 7-fold greater intracellular concentration in human prostate carcinoma (PC-3) cells compared to normal Chinese hamster lung fibroblast (V-79) cells, highlighting its potential application in targeted cancer research. When labeled with the Auger electron emitter Iodine-125, the compound (A 125 IP) demonstrates significant radiotoxicity. Research in mammalian cells reports a relative biological effectiveness (RBE) of approximately 4.5 compared to standard X-irradiation, making it a potent tool for studying high-LET radiation effects from internally localized isotopes. This compound is presented for advanced research applications in radiobiology and experimental oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12IN3O B047615 3-Acetamido-5-iodoproflavine CAS No. 121284-42-2

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

121284-42-2

Fórmula molecular

C15H12IN3O

Peso molecular

377.18 g/mol

Nombre IUPAC

N-(6-amino-5-iodoacridin-3-yl)acetamide

InChI

InChI=1S/C15H12IN3O/c1-8(20)18-11-4-2-9-6-10-3-5-12(17)14(16)15(10)19-13(9)7-11/h2-7H,17H2,1H3,(H,18,20)

Clave InChI

MVLIXHWFINSYEI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1

SMILES canónico

CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1

Otros números CAS

121284-42-2

Sinónimos

3-acetamido-5-iodo-6-aminoacridine
3-acetamido-5-iodoproflavine
3-acetamido-5-iodoproflavine, (125I)-isomer
3-AMIPF
iodoacetylproflavine

Origen del producto

United States

Synthetic Methodologies and Chemical Characterization Approaches for 3 Acetamido 5 Iodoproflavine

Strategies for the Synthesis of 3-Acetamido-5-iodoproflavine

The synthesis of this compound is rooted in the broader chemistry of acridine (B1665455) compounds, leveraging established reactions and adapting them for specific substitutions.

Conventional Synthetic Routes for Acridine Derivatives

The acridine scaffold is a tricycle compound composed of two benzene (B151609) rings fused to a central pyridine (B92270) skeleton. chemicalland21.com The synthesis of acridine derivatives is not governed by a single, universal method; rather, it involves several established routes that can be adapted based on the desired substitution pattern. rsc.org

Classic methods for creating the acridine core include:

Bernthsen Acridine Synthesis: This reaction involves the condensation of a diphenylamine (B1679370) with a carboxylic acid (or its derivative) at high temperatures, typically using a catalyst like zinc chloride. rsc.orgmdpi.com

Ullmann Condensation: This route involves the reaction of an aniline (B41778) with an o-halobenzoic acid, followed by cyclization to form the acridine ring system. rsc.org

Friedländer Synthesis: This method can produce acridines by reacting an appropriate salt of anthranilic acid. mdpi.com

Modern approaches have sought to improve efficiency and allow for more diverse functional groups. These can include copper-promoted cascade annulations or palladium-catalyzed reactions, which offer streamlined, one-pot syntheses under milder conditions. rsc.orgnih.gov Direct functionalization of a pre-existing acridine ring is another strategy, though it can be challenging due to issues with regioselectivity in electrophilic substitutions. rsc.org The synthesis of this compound starts from the parent acridine, proflavine (B1679165) (3,6-diaminoacridine), and introduces the acetamido and iodo groups through specific chemical modifications. nih.gov

Radiosynthesis of 3-Acetamido-5-[123/125I]iodoproflavine

The synthesis of radioiodinated this compound is crucial for its use in radiotoxicity studies. nih.govallenpress.com The process is designed to incorporate either Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) into the molecule. nih.gov These isotopes are Auger electron emitters, which release a cascade of low-energy electrons upon decay, making them highly effective for causing localized damage when near DNA. nih.govajronline.orgresearchgate.net

The synthesis of 3-acetamido-5-[¹²⁵I]iodoproflavine (A¹²⁵IP) has been successfully accomplished. nih.govnih.gov This is typically achieved through radioiodination of a suitable precursor. While the specific precursor for this compound is not detailed in the provided search results, analogous radiosyntheses often involve the iodination of a trialkylstannyl (e.g., trimethylstannyl) derivative. nih.gov This precursor is reacted with a source of radioiodine, such as [¹²⁵I]NaI, to yield the final radiolabeled product with high specific activity. nih.govacs.org The resulting compound, 3-acetamido-5-[¹²⁵I]iodoproflavine, has been used to study the effects of Auger electron emitters on cells. nih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation and Confirmation

A suite of spectroscopic methods is employed to verify the chemical structure of this compound and to characterize its behavior, particularly its interaction with DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules. msu.eduazooptics.com It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily protons (¹H-NMR) and carbon-13 (¹³C-NMR). azooptics.comacdlabs.com

The structure of the synthesized this compound has been explicitly verified using NMR. allenpress.com In a typical ¹H-NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. acdlabs.com The position of these signals (chemical shift) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. acdlabs.com The integration of the peak area is proportional to the number of protons generating the signal. acdlabs.com For a complex molecule like this compound, 1D and 2D NMR experiments would be used to assign each signal to a specific proton and carbon atom in the acridine ring and its substituents, confirming the successful synthesis and the correct placement of the iodo and acetamido groups.

Table 1: Key Information from NMR Spectroscopy

NMR Parameter Information Provided Relevance to this compound
Number of Signals Number of chemically distinct nuclei (e.g., ¹H or ¹³C). azooptics.com Confirms the presence of all expected unique proton and carbon environments in the final structure.
Chemical Shift (δ) Electronic environment of a nucleus. azooptics.comacdlabs.com Verifies the attachment of electronegative atoms (N, O, I) and the nature of the aromatic rings.
Integration Relative number of nuclei generating a signal. acdlabs.com Confirms the correct number of protons in each part of the molecule (e.g., the methyl group of the acetamido function).

| Multiplicity | Number of neighboring, non-equivalent nuclei. acdlabs.com | Elucidates the connectivity between different parts of the molecule, confirming the substitution pattern on the acridine core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Intercalation Confirmation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a valuable tool for studying molecules that contain chromophores, such as the aromatic acridine ring system. The DNA-intercalating properties of proflavine and its derivatives are well-established. allenpress.com Intercalation involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix.

This interaction can be confirmed using UV-Vis spectroscopy by observing a bathochromic shift , which is a shift in the absorption maximum to a longer wavelength (a "red shift"). allenpress.com The intercalation of this compound into DNA has been confirmed by measuring this characteristic shift. allenpress.com This phenomenon occurs because the electronic environment of the chromophore changes upon insertion into the DNA stack, altering the energy required for electronic transitions.

Fluorescence Spectroscopy in Characterizing Molecular Interactions

Fluorescence spectroscopy is an exceptionally sensitive technique used to study the emission of light from excited electronic states of molecules, known as fluorophores. core.ac.ukhoriba.com The acridine ring system is inherently fluorescent. chemicalland21.com This property is highly sensitive to the molecule's local environment, making it ideal for studying molecular interactions. nih.govresearchgate.net

For this compound, fluorescence is a key characteristic. When cells are incubated with the compound, their nuclei become fluorescent, providing direct evidence that the agent is taken up by cells and concentrates in the nucleus, the location of its DNA target. allenpress.comajronline.org Changes in fluorescence properties, such as intensity (quenching or enhancement) or emission wavelength, can provide quantitative data on binding interactions, such as those between the compound and DNA or other biomolecules. researchgate.netcreative-proteomics.com

Table 2: Application of Fluorescence Spectroscopy

Technique/Parameter Application for this compound Finding
Fluorescence Microscopy Cellular localization The compound localizes and is concentrated within the cell nucleus. allenpress.comajronline.org
Fluorescence Quenching Studying binding interactions with biomolecules (e.g., DNA). researchgate.net Can be used to determine binding constants and understand the mechanism of interaction.

| Emission Spectrum Analysis | Characterizing the local molecular environment. nih.gov | Shifts in the emission maximum can indicate changes in the environment, such as intercalation into DNA. |

Molecular Interactions of 3 Acetamido 5 Iodoproflavine with Biological Macromolecules

DNA Intercalation Mechanisms and Binding Topologies of 3-Acetamido-5-iodoproflavine

This compound belongs to the acridine (B1665455) family of compounds, which are well-known for their capacity to intercalate into the DNA double helix. ontosight.ai This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA. The unique chemical structure of this compound, featuring an acetamido group at the 3-position and an iodine atom at the 5-position of the acridine backbone, influences its intercalating properties. ontosight.ai The presence of the iodo group is thought to enhance the compound's reactivity and interaction with biological molecules. ontosight.ai

The interaction of this compound with DNA can be monitored and characterized through spectroscopic techniques. Upon binding to DNA, the compound exhibits distinct changes in its spectral properties. ajronline.org Specifically, a shift in its ultraviolet (UV) absorbance spectrum and a reduction in its fluorescence are observed. ajronline.org These spectral changes are indicative of the intercalative binding mode, where the electronic environment of the acridine chromophore is altered upon insertion into the DNA helix. The quenching of fluorescence, in particular, is a common characteristic of DNA intercalators and provides evidence for the close association between the compound and the DNA base pairs. ajronline.org Furthermore, when cells are incubated with this compound, their nuclei become fluorescent, indicating that the compound concentrates within this organelle where DNA is primarily located. ajronline.orgallenpress.com

The stereochemistry of the interaction between this compound and DNA is a critical aspect of its binding mechanism. The planar nature of the acridine ring system is essential for it to slide into the space created by the transient unwinding of the DNA double helix. The specific orientation and geometry of the acetamido and iodo substituents on the acridine ring influence the stability and specificity of the resulting DNA-intercalator complex. While detailed crystallographic or NMR structural data for the this compound-DNA complex are not extensively available in the provided search results, the principles of intercalation suggest that the compound aligns its planar structure parallel to the plane of the DNA base pairs. This orientation maximizes the van der Waals interactions and hydrophobic forces that stabilize the complex.

Quantitative Analysis of this compound-DNA Binding Affinity

The strength of the interaction between a ligand and its biological target is quantified by its binding affinity, often expressed as the equilibrium dissociation constant (KD). malvernpanalytical.com A smaller KD value signifies a stronger binding affinity. malvernpanalytical.com Various biophysical techniques can be employed to determine the binding affinity of intercalators like this compound to DNA. These methods include fluorescence spectroscopy, UV-Vis spectrophotometry, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). malvernpanalytical.commdpi.com

While specific KD values for this compound are not detailed in the provided search results, the observed spectral shifts upon DNA binding confirm a significant interaction. ajronline.org The extent of these shifts can be used in titration experiments to calculate the binding constant. For instance, by monitoring the change in fluorescence or absorbance of the compound as a function of increasing DNA concentration, a binding curve can be generated and fitted to a suitable binding model to extract the affinity constant.

Table 1: Techniques for Quantitative Analysis of DNA Binding Affinity

TechniquePrincipleInformation Obtained
Fluorescence Spectroscopy Measures changes in fluorescence intensity, emission wavelength, or polarization upon binding.Binding affinity (KD), stoichiometry. researchgate.net
UV-Visible Spectrophotometry Detects changes in the absorbance spectrum of the compound upon interaction with DNA.Binding affinity (KD), binding mode (intercalation vs. groove binding). ajronline.org
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry. malvernpanalytical.com
Surface Plasmon Resonance (SPR) Monitors the change in refractive index at a sensor surface as the ligand binds to immobilized DNA.Association and dissociation rate constants (kon and koff), binding affinity (KD). nih.gov

Influence of DNA Sequence and Conformation on this compound Intercalation

The binding of small molecules to DNA is often not random but can be influenced by the local DNA sequence and its conformation. mdpi.comnih.gov Different DNA sequences can present distinct microstructures, such as variations in the width of the minor groove, which can affect the accessibility and affinity of a binding molecule. mdpi.comnih.gov For intercalators, the preference for certain base pair steps (e.g., pyrimidine-purine vs. purine-pyrimidine) can also play a role.

Protein-DNA Interactions and Potential Modulation by this compound

DNA in the cell is rarely naked but is typically associated with a host of proteins that regulate gene expression, replication, and repair. The binding of an intercalator like this compound can potentially modulate these crucial protein-DNA interactions. By altering the local structure of the DNA, for instance by unwinding and lengthening the double helix upon intercalation, the compound could either inhibit or enhance the binding of DNA-binding proteins. This modulation can have significant biological consequences.

A variety of in vitro and in vivo techniques are available to study the complex interplay between proteins, DNA, and intercalating agents. These methods allow researchers to probe how a small molecule affects the binding of a protein to its target DNA sequence.

Table 2: Methodologies for Studying Protein-DNA Interactions with Intercalators

MethodologyDescriptionApplication in the Context of Intercalators
Electrophoretic Mobility Shift Assay (EMSA) Also known as a gel shift assay, this technique detects protein-DNA complexes based on their slower migration through a non-denaturing gel compared to free DNA. thermofisher.comCan be used to determine if the intercalator inhibits or enhances the formation of a protein-DNA complex by observing changes in the shifted band. thermofisher.com
DNase I Footprinting This method identifies the specific DNA sequence where a protein binds by protecting it from cleavage by the DNase I enzyme. biocompare.comCan reveal if the intercalator alters the binding site of the protein or induces a conformational change in the DNA that affects the footprint. biocompare.com
Chromatin Immunoprecipitation (ChIP) An in vivo technique that uses antibodies to isolate a specific protein cross-linked to its bound DNA. The associated DNA is then identified by PCR or sequencing. thermofisher.comCan be used to investigate whether the intercalator affects the association of a particular protein with its target genes within the cellular environment. nih.gov
Fluorescence Resonance Energy Transfer (FRET) A distance-dependent interaction between two fluorophores. By labeling the protein and DNA with a FRET pair, changes in their proximity upon intercalator binding can be measured. researchgate.netCan provide information on conformational changes in the protein-DNA complex induced by the intercalator. researchgate.net
Tethered Particle Motion (TPM) This single-molecule technique monitors changes in the Brownian motion of a bead tethered to a surface by a DNA molecule. DNA looping or bending by a protein alters this motion. nih.govCan be used to study how an intercalator affects protein-induced DNA architectural changes like bending or looping. nih.gov

Cellular and Subcellular Localization Studies of 3 Acetamido 5 Iodoproflavine

Cellular Uptake Kinetics and Mechanisms of 3-Acetamido-5-iodoproflavine

The uptake of this compound (AIP) by cells has been a subject of scientific investigation, particularly in the context of its potential as a carrier for radionuclides in targeted therapies. Studies using a radiolabeled version of the compound, 3-acetamido-5-[¹²⁵I]iodoproflavine (A¹²⁵IP), in Chinese hamster V79 cells have provided significant insights into its cellular uptake kinetics.

Research has demonstrated that the uptake of A¹²⁵IP is directly proportional to its concentration in the extracellular environment. allenpress.comnih.govresearchgate.net This relationship suggests a concentration-dependent influx mechanism. The process of uptake is not instantaneous; it reaches a saturation point, or plateau, after approximately 10 hours of incubation. allenpress.comnih.govresearchgate.net This temporal dynamic indicates that the cellular accumulation of the compound is a time-dependent process.

Furthermore, a significant portion of the internalized compound is retained within the cells. Following extensive washing procedures designed to remove non-internalized or loosely bound molecules, about 60% of the cell-associated radioactivity from A¹²⁵IP remains. allenpress.comnih.govresearchgate.net This high retention rate suggests a strong association of the compound with intracellular components.

The following interactive table summarizes the key findings related to the cellular uptake kinetics of this compound in Chinese hamster V79 cells.

ParameterFinding
Relationship with Extracellular Concentration Directly proportional
Time to Reach Plateau Approximately 10 hours
Cellular Retention After Washing ~60% of cell-associated radioactivity

These findings collectively point towards an efficient cellular uptake and retention of this compound, highlighting its potential for delivering substances to the intracellular environment.

Intracellular Distribution and Organelle Targeting of this compound

A striking feature of this compound (AIP) is its pronounced localization within the cell nucleus. allenpress.comajronline.org As a derivative of proflavine (B1679165), a well-known DNA intercalating agent, AIP exhibits a strong affinity for the nuclear compartment. allenpress.comontosight.ai This property has been consistently observed in studies using Chinese hamster V79 cells. allenpress.comnih.govresearchgate.netallenpress.com

The mechanism behind this nuclear targeting is attributed to the intercalating nature of the proflavine backbone, which allows the molecule to insert itself between the base pairs of DNA. allenpress.comontosight.ai The presence of the iodine atom on the proflavine structure is a key modification that has been explored for its potential in delivering radioisotopes to the DNA. allenpress.com Although it is in close proximity to the DNA, it is important to note that the iodine atom is not covalently bound to the DNA chain. allenpress.com

Studies have shown that when cells are incubated with AIP, the nuclei become fluorescent, indicating a high concentration of the compound within this organelle. allenpress.comnih.govresearchgate.netallenpress.comajronline.org This specific accumulation within the nucleus makes AIP and its derivatives valuable tools in research, particularly for studying the effects of localized energy deposition from radionuclides on the genetic material of the cell. allenpress.comallenpress.comajronline.org The selective concentration in the nucleus is a critical factor in its biological effects. ajronline.org

Fluorescence microscopy is a primary technique used to visualize the intracellular distribution of this compound (AIP). allenpress.com This method takes advantage of the inherent fluorescent properties of the proflavine structure. ajronline.orgontosight.ai When cells are incubated with AIP and subsequently examined under a fluorescence microscope, the compound's location within the cell can be clearly identified.

Radiobiological Investigations of 3 Acetamido 5 125i Iodoproflavine

Principles of Auger Electron Emission and Energy Deposition from Iodine-125

The decay of Iodine-125 is a multi-step process that begins with electron capture, where an inner orbital electron is captured by the nucleus, transforming a proton into a neutron. This event leads to the formation of an excited state of Tellurium-125. The subsequent de-excitation and atomic relaxation processes result in the emission of a shower of low-energy electrons, known as Auger electrons.

The decay process of ¹²⁵I can be summarized as follows:

Electron Capture: The nucleus of ¹²⁵I captures an electron, typically from the K-shell, and decays to an excited state of Tellurium-125 (¹²⁵Te).

De-excitation: The excited ¹²⁵Te nucleus de-excites to its ground state primarily through internal conversion (in 93% of cases), where the excitation energy is transferred to an orbital electron, which is then ejected from the atom. In the remaining 7% of cases, a gamma ray is emitted.

Atomic Relaxation and Auger Cascade: The initial electron capture and subsequent internal conversion create vacancies in the inner electron shells. These vacancies are filled by electrons from higher energy levels. The energy released in these transitions can be emitted as characteristic X-rays or, more frequently, transferred to other orbital electrons, leading to their ejection as Auger electrons. This process continues in a cascade, resulting in a highly ionized atom and the emission of multiple low-energy electrons.

Localized Energy Deposition within Nanometer Ranges

A key characteristic of the Auger electrons emitted from ¹²⁵I is their low energy, with most having energies below 1 keV. mirdsoft.org Due to their low kinetic energy, these electrons have a very short range in biological tissues, typically on the order of a few nanometers to a few micrometers. bioone.orgnih.gov This short range leads to a highly localized deposition of energy in the immediate vicinity of the decaying atom. nih.gov

The energy deposition is so concentrated that it can be considered a "point source" of high linear energy transfer (LET) radiation. bioone.org This dense ionization pattern is significantly different from that of high-energy beta particles or gamma rays, which deposit their energy more sparsely over longer distances. The ability of ¹²⁵I to deposit a large amount of energy within a volume comparable to the dimensions of a DNA double helix is the primary reason for its high radiotoxicity when localized near this critical cellular target. frontiersin.org

Auger Cascade Mechanisms and Electron Yield

The decay of a single ¹²⁵I atom results in the emission of a cascade of electrons. On average, a single ¹²⁵I decay event emits approximately 13.3 electrons, with 10.3 of these being Auger electrons. wikipedia.org The majority of these Auger electrons have energies in the range of 50 to 500 eV. wikipedia.org

The following table provides a summary of the types and yields of electrons emitted during the decay of ¹²⁵I.

Radiation TypeEnergy Range (keV)Average Yield per Decay
Auger Electrons0.02 - 31.7~10.3
Conversion Electrons3.68 - 35.5~1
Total Electrons ~13.3

This table presents a simplified overview. The actual electron emission spectrum is complex, with numerous discrete energy peaks.

DNA Damage Induction by 3-Acetamido-5-[¹²⁵I]iodoproflavine

The biological effectiveness of ¹²⁵I is critically dependent on its subcellular localization. When attached to a molecule that binds to DNA, such as the intercalator 3-acetamido-5-iodoproflavine, the high-density energy deposition from the Auger electron cascade occurs directly on or in the immediate vicinity of the DNA molecule.

Induction of Single and Double-Strand DNA Breaks

The dense cluster of ionizations produced by the Auger electrons from the decay of ¹²⁵I is highly efficient at causing complex DNA damage, including single-strand breaks (SSBs) and, most critically, double-strand breaks (DSBs). nih.gov DSBs are considered the most lethal form of DNA damage, as they can lead to chromosomal aberrations and cell death if not properly repaired. youtube.com

Studies have shown that when ¹²⁵I is incorporated directly into the DNA backbone, each decay event can produce, on average, one or more DSBs. nih.govallenpress.com The yield of DSBs is highly dependent on the proximity of the ¹²⁵I decay to the DNA. For DNA-intercalating agents like 3-acetamido-5-[¹²⁵I]iodoproflavine, the close association with the DNA base pairs ensures a high probability of DSB formation per decay. Research on similar ¹²⁵I-labeled DNA-binding compounds has demonstrated their ability to induce double-stranded DNA breaks and subsequent cell death. nih.gov

Correlation between DNA Damage and Nuclear Localization

The radiotoxicity of 3-acetamido-5-[¹²⁵I]iodoproflavine is directly linked to its ability to localize within the cell nucleus and intercalate into the DNA. Studies on this compound have shown that it causes the nuclei of treated cells to become fluorescent, indicating its accumulation in this organelle. nih.gov The uptake of 3-acetamido-5-[¹²⁵I]iodoproflavine by cells is followed by its retention, with a significant portion of the radioactivity remaining associated with the cells after washing. nih.gov

The high relative biological effectiveness (RBE) of approximately 4.5 for 3-acetamido-5-[¹²⁵I]iodoproflavine compared to external beam X-rays highlights the enhanced cell-killing potential when the Auger electron emitter is positioned in close proximity to the DNA. nih.gov This strong correlation underscores the principle that for Auger electron emitters, the biological effect is critically dependent on the precise location of the decay event within the cell.

Radiochemical Damage Range and Specificity

The damage induced by the Auger electrons from ¹²⁵I is highly specific to the immediate molecular environment of the decay site. The effective range of DNA damage is on the nanometer scale. Studies using ¹²⁵I-labeled molecules with varying distances from the DNA have quantified this relationship.

The following table illustrates the impact of the distance between the decaying ¹²⁵I atom and the DNA helix on the yield of double-strand breaks (DSBs).

CompoundApproximate Distance of ¹²⁵I to DNA Helix (Å)DSB Yield per Decay (in the absence of DMSO)
¹²⁵IEH10.50.52 ± 0.01
¹²⁵IB-H~11.50.24 ± 0.03
¹²⁵I-C₈–H~12.50.18 ± 0.02
¹²⁵I-C₁₂–H13.90.10 ± 0.00

Data adapted from studies on ¹²⁵I-labeled Hoechst derivatives. nih.govresearchgate.net DMSO is a scavenger of free radicals.

These findings demonstrate a steep decline in the efficiency of DSB induction as the distance of the ¹²⁵I atom from the DNA increases by just a few angstroms. nih.govresearchgate.net This highlights the extreme localization of the radiochemical damage and the specificity conferred by the DNA-intercalating nature of this compound. At very close distances, the damage is primarily due to direct ionization of the DNA by the Auger electrons, whereas at slightly greater distances, indirect effects from the radiolysis of water and the formation of hydroxyl radicals play a more significant role. nih.govnih.govresearchgate.net

Cellular Response to Auger Electron Emission from 3-Acetamido-5-[125I]iodoproflavine

The decay of Iodine-125 (¹²⁵I) by electron capture initiates a cascade of low-energy Auger electrons. bioone.org When ¹²⁵I is positioned in close proximity to DNA, as is the case with the DNA intercalator 3-acetamido-5-[¹²⁵I]iodoproflavine, these electrons deposit a high amount of energy within an extremely small volume, leading to significant and complex biological damage. bioone.org This high linear energy transfer (LET)-like effect is a key characteristic of DNA-associated Auger emitters. bioone.orgnih.gov

The radiotoxicity of 3-acetamido-5-[¹²⁵I]iodoproflavine has been evaluated in vitro using Chinese hamster V79 cells. nih.gov Studies examining the cellular survival as a function of the accumulated number of ¹²⁵I decays demonstrate the high cytotoxicity of this compound when it is bound to cellular DNA. After a 10-hour incubation period, the uptake of the compound reaches a plateau, with 60% of the cell-associated radioactivity being firmly retained. nih.gov

The resulting cellular survival curve is characterized by the absence of a shoulder region, which is typical for high-LET radiation and indicates that the damage inflicted by a single decay event is often lethal and less likely to be repaired by the cell. nih.govnih.gov This contrasts sharply with the survival curves observed for low-LET radiation like X-rays, which typically exhibit a shoulder, representing the cell's capacity to accumulate and repair sublethal damage.

For Chinese hamster V79 cells exposed to 3-acetamido-5-[¹²⁵I]iodoproflavine, the mean lethal dose (D₀), which is the dose required to reduce the surviving fraction to 37%, was determined from the survival curve. nih.gov

Cell LineCompoundMean Lethal Dose (D₀) to Nucleus (Gy)Survival Curve Characteristic
Chinese Hamster V793-Acetamido-5-[¹²⁵I]iodoproflavine~1.3No shoulder
Chinese Hamster V79250 kVp X-rays5.8Prominent shoulder

The Relative Biological Effectiveness (RBE) is a measure used to compare the biological damage caused by different types of ionizing radiation. It is defined as the ratio of a dose of a reference radiation (commonly 250 kVp X-rays or Cobalt-60 gamma rays) to the dose of the test radiation required to produce the same level of biological effect. iaea.org

For the DNA intercalator 3-acetamido-5-[¹²⁵I]iodoproflavine, the RBE was calculated by comparing its mean lethal dose (D₀) in V79 cells to that of 250 kVp X-rays. nih.gov The resulting RBE was approximately 4.5. nih.gov This enhanced effectiveness is attributed to the highly localized energy deposition from the Auger electron cascade at the DNA, a critical cellular target. nih.gov

The RBE of DNA-bound ¹²⁵I can vary significantly depending on the biological endpoint being measured. For instance, RBE values for ¹²⁵I incorporated into DNA (as ¹²⁵I-UdR) have been reported to range from 6 to 77 for the induction of chromosome aberrations. nih.gov This variability underscores the importance of the specific biological system and the endpoint in assessing the effects of Auger electron emitters.

Compound/RadiationBiological EndpointRBE (vs. 250 kVp X-rays)Cellular Model
3-Acetamido-5-[¹²⁵I]iodoproflavineCell Survival (D₀)~4.5Chinese Hamster V79
DNA-bound ¹²⁵IChromosome Aberrations6 - 77Various
DNA-bound ¹²⁵ICell Transformation32 - 38Various

The decay of ¹²⁵I incorporated into DNA is a potent inducer of chromosomal aberrations. nih.gov The dense cluster of ionizations produced by Auger electrons results in complex DNA damage, particularly double-strand breaks (DSBs), which are challenging for cellular repair mechanisms. bioone.orgnih.gov This complexity is believed to be the primary reason for the high biological effectiveness of DNA-associated ¹²⁵I.

Studies using ¹²⁵I-labeled deoxyuridine (¹²⁵I-UdR) to integrate the radionuclide directly into the DNA backbone have shown that ¹²⁵I decay primarily induces chromatid-type aberrations. fz-juelich.de This is consistent with damage occurring during the S or G2 phase of the cell cycle, where the DNA has replicated. The spectrum of aberrations is broad, with some cells showing no damage while a few exhibit a high number of aberrations (>10). fz-juelich.de

The yield of chromosomal aberrations per DSB is significantly higher for ¹²⁵I compared to low-LET radiation. One study determined that a single DSB induced by ¹²⁵I-UdR leads to 0.033 chromosomal aberrations, which is almost three times more than that induced by ¹³⁷Cs gamma rays. bioone.org This highlights that the quality and complexity of the initial DNA lesion are critical determinants of the ultimate genetic damage.

Dosimetric Considerations in Microscopic Environments

Standard dosimetry, which averages absorbed dose over tissues or organs, is inadequate for predicting the biological effects of Auger electron emitters like ¹²⁵I. The extreme localization of energy deposition necessitates the use of microdosimetry, which analyzes the stochastic nature of energy deposition in microscopic volumes comparable to subcellular structures like the DNA helix. nih.govfrontiersin.org

When ¹²⁵I decays while bound to DNA, it behaves like a high-LET radiation source. nih.gov The energy from the emitted Auger electrons is deposited within a few nanometers of the decay site. bioone.org This concentrated energy deposition is quantified using microdosimetric parameters such as lineal energy (y), which describes the energy imparted to a small volume divided by the mean chord length of that volume.

For ¹²⁵I specifically incorporated into a sensitive biological volume of 20 nm in diameter (a dimension relevant to chromatin fibers), a mean lineal energy of approximately 270 keV/µm has been calculated. nih.gov This value is characteristic of high-LET radiation and explains the severe biological consequences observed. Simulations show that for a single ¹²⁵I decay within a model cell nucleus, the maximum energy is delivered at a radius of about 0.3 µm from the decay site. iaea.org

Computational models, particularly Monte Carlo track structure simulations, are essential tools for understanding the spatial distribution of energy deposition from ¹²⁵I decay at the nanometer scale. iaea.orgnih.gov These simulations model the paths of individual electrons and their interactions to create a detailed, three-dimensional map of energy deposition events.

Using simulation toolkits like Geant4, researchers can model the decay of a ¹²⁵I atom located within a spherical volume representing a cell nucleus. iaea.org Such simulations provide critical data, including:

Radial Distribution of Deposited Energy: This shows how the absorbed energy decreases with distance from the decay site. iaea.org

Kinetic Energy Spectra: This details the energy of the electrons produced by the decay. iaea.org

Cluster Analysis: By analyzing the track structures within volumes corresponding to the diameter of a DNA double helix, these simulations can predict the likelihood of complex DNA damage. iaea.org

These computational approaches are vital for correlating the physical events of energy deposition with the observed biological damage, providing a mechanistic link between the initial decay and the ultimate cellular response. frontiersin.orgnih.gov

Spectroscopic and Computational Approaches in 3 Acetamido 5 Iodoproflavine Research

Advanced Spectroscopic Techniques for Probing Molecular Interactions

Spectroscopic methods are indispensable for investigating the non-covalent interactions between small molecules like 3-Acetamido-5-iodoproflavine and biological macromolecules. These techniques offer real-time, sensitive detection of binding events and associated conformational changes.

Applications of Fluorescence Quenching Studies

Fluorescence quenching is a powerful technique used to study the binding of ligands to macromolecules such as DNA. Proflavine (B1679165) and its derivatives are naturally fluorescent, making this method particularly suitable for studying their interactions. When this compound intercalates into the DNA double helix, its fluorescence emission is often quenched. nih.govnih.gov This phenomenon occurs because of interactions, such as electron transfer, with adjacent DNA bases, particularly guanine. rsc.org

The quenching process can be analyzed quantitatively using the Stern-Volmer equation to determine binding constants and understand the quenching mechanism (static or dynamic). In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore (this compound) and the quencher (DNA), which is characteristic of strong binding interactions like intercalation. nih.govnih.gov Studies on the parent compound, proflavine, have demonstrated that its fluorescence is indeed quenched upon intercalation into DNA, and this quenching is more pronounced with GC-rich DNA sequences. nih.govrsc.org By monitoring the decrease in fluorescence intensity as a function of DNA concentration, researchers can calculate key thermodynamic parameters of the binding event.

Table 1: Illustrative Data from Fluorescence Quenching Analysis This table presents hypothetical data to illustrate the typical parameters obtained from fluorescence quenching studies of a DNA intercalator.

ParameterDescriptionIllustrative Value
KSV (M-1) Stern-Volmer quenching constant3.5 x 105
Kb (M-1) Binding constant1.2 x 106
n Number of binding sites~1
Mechanism Type of quenching observedStatic

Resonance Light Scattering Spectroscopy

Resonance Light Scattering (RLS) spectroscopy is a sensitive technique used to detect the formation of large molecular aggregates. When small molecules like this compound bind to the surface of a macromolecule like DNA, they can form supramolecular assemblies. This aggregation leads to a significant enhancement of the RLS signal, providing insights into the binding mode and stoichiometry of the interaction. nih.govrsc.org

For DNA intercalators, RLS can distinguish between intercalation and groove-binding or aggregation on the DNA surface. A dramatic increase in RLS intensity upon the addition of DNA to a solution of this compound would suggest the formation of an extensive ligand-DNA complex. The characteristics of the RLS spectrum, including the wavelength of maximum scattering, can provide structural information about the resulting assembly. This technique is particularly useful for studying interactions at very low concentrations and can complement data from other spectroscopic methods like fluorescence and absorption spectroscopy. rsc.org

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods provide a powerful lens for examining molecular interactions at an atomic level of detail, offering insights that are often inaccessible through experimental techniques alone.

Molecular Docking Simulations of DNA Intercalation

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For this compound, docking simulations are used to model its intercalation into the DNA double helix. nih.gov These simulations place the planar acridine (B1665455) core of the molecule between adjacent base pairs and calculate a "docking score," which is an estimate of the binding free energy.

The process involves generating multiple possible conformations of the ligand-DNA complex and scoring them based on a force field that approximates the intermolecular forces, including van der Waals interactions, electrostatic interactions, and hydrogen bonds. nih.gov The results can reveal the specific intercalation site (e.g., between G-C or A-T pairs), the orientation of the acetamido and iodo substituents within the DNA grooves, and the key interactions that stabilize the complex. nih.gov

Table 2: Example of Molecular Docking Results for a Proflavine Derivative-DNA Complex This table is a representative example of the output from a molecular docking simulation.

ParameterDescriptionExample Value
Binding Energy (kcal/mol) Estimated free energy of binding. More negative values indicate stronger binding.-9.85
Intercalation Site The specific DNA base pair step where the ligand intercalates.5'-CpG-3'
Key Interactions Specific non-covalent bonds stabilizing the complex.π-π stacking with Guanine/Cytosine; H-bond with phosphate (B84403) backbone.
Ligand Orientation Position of substituents relative to DNA grooves.Iodo group in major groove; Acetamido group in minor groove.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules like this compound. nsf.govresearchgate.net These calculations solve approximations of the Schrödinger equation to provide a fundamental understanding of the molecule's properties. aps.org

Key insights from these studies include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic transitions and reactivity. For a DNA intercalator, the electrostatic potential map can reveal electron-rich and electron-poor regions, which are critical for its non-covalent interactions with the DNA base pairs and phosphate backbone. These calculations help explain the spectroscopic properties and binding mechanisms observed experimentally. nsf.gov

Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the this compound-DNA complex. rsc.org Starting from a docked structure, MD simulations solve Newton's equations of motion for the system, allowing researchers to observe how the complex behaves in a simulated aqueous environment. acs.org

Table 3: Key Insights from Molecular Dynamics (MD) Simulations This table summarizes the typical information derived from MD simulations of a ligand-DNA complex.

Analysis MetricInformation GainedSignificance for this compound
RMSD Stability of the ligand-DNA complex over time.Confirms stable intercalation within the DNA helix.
RMSF Flexibility of specific atoms or residues.Identifies flexibility of the acetamido group and local DNA backbone.
Hydrogen Bond Analysis Persistence of specific hydrogen bonds.Quantifies the stability of interactions between the ligand and DNA.
Binding Free Energy (MM/PBSA) More accurate calculation of binding affinity.Provides a refined estimate of the strength of the DNA-ligand interaction.

Derivatives and Analogues of Proflavine and Their Research Implications

Structure-Activity Relationship (SAR) Studies of Proflavine (B1679165) Derivatives

The biological activity of proflavine derivatives is highly dependent on the nature and position of substituents on the acridine (B1665455) core. Structure-Activity Relationship (SAR) studies aim to elucidate how these chemical modifications influence the molecule's interaction with DNA and its resulting biological effects.

For 3-Acetamido-5-iodoproflavine, two key substitutions on the proflavine backbone are of interest: the acetamido group at the 3-position and the iodine atom at the 5-position.

The Acridine Core: The fundamental structure for DNA intercalation is the planar aromatic acridine ring system. This allows it to stack between DNA base pairs through π-π interactions. nih.gov

Amino Groups: Proflavine (3,6-diaminoacridine) features amino groups at the 3 and 6 positions. These groups are typically protonated at physiological pH, forming cationic species that engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the drug-DNA complex.

Iodo Group (at position 5): The introduction of a heavy halogen atom like iodine at the 5-position adds significant steric bulk and increases the molecule's molecular weight. This can modulate the intercalation process. More importantly, the iodine atom serves as a site for introducing radioactive isotopes, such as Iodine-125, which is crucial for applications in targeted radionuclide therapy. nih.gov

SAR studies on related acridine derivatives have shown that such substitutions can fine-tune the cytotoxic and therapeutic properties of the parent compound.

Table 1: Hypothesized Structure-Activity Relationships for this compound Based on General Proflavine/Acridine SAR
Structural FeatureGeneral Role in Proflavine DerivativesPotential Implication for this compound
Acridine HeterocyclePlanar system for DNA intercalation via π-π stacking. nih.govEnables insertion between DNA base pairs, disrupting DNA processes.
3-Acetamido GroupModifies electronic properties, hydrogen bonding, and lipophilicity.Could alter DNA binding affinity and sequence preference compared to the parent amine.
5-Iodo GroupAdds steric bulk; serves as a site for radioiodination. nih.govInfluences intercalation geometry; enables use as an Auger electron-emitting agent. nih.gov
6-Amino GroupPositive charge at physiological pH interacts with DNA phosphate backbone.Contributes to the stability of the DNA-intercalator complex through ionic bonding.

Development of Novel Acridine-Based Intercalators

The development of novel acridine-based intercalators is driven by the need for agents with improved efficacy, greater tumor selectivity, and novel mechanisms of action. Acridine derivatives are a versatile scaffold for synthesizing a broad spectrum of biologically active compounds. nih.gov Research in this area focuses on modifying the acridine core to enhance DNA binding, overcome drug resistance, and introduce new functionalities.

The conceptual design of this compound fits within this paradigm. By incorporating an iodine atom, the molecule is purpose-built for theranostic applications—where the non-radioactive ("cold") version can be studied for its pharmacology, while the radioactive ("hot") version, labeled with an appropriate isotope, can be used for therapy.

Key strategies in the development of advanced acridine intercalators include:

Bis-intercalators: Synthesizing molecules where two acridine units are joined by a flexible linker. These compounds can bind to DNA with very high affinity by intercalating at two separate sites simultaneously. mdpi.com

Hybrid Molecules: Conjugating the acridine core to other biologically active molecules, such as enzyme inhibitors or metal complexes, to create multifunctional drugs.

Targeted Delivery: Attaching the acridine scaffold to a vector that specifically targets cancer cells, thereby concentrating the cytotoxic agent at the tumor site and reducing systemic toxicity.

The synthesis of acridine-derived molecules that can be readily iodinated is an attractive prospect for creating agents that bind preferentially to particular nucleotide sequences. mdpi.com

Research on Other Iodinated DNA-Targeting Agents for Auger Emitter Studies

The presence of iodine in this compound makes it a candidate for targeted radionuclide therapy using Auger electron emitters. nih.gov Auger electrons are low-energy electrons emitted in a cascade following the radioactive decay of certain isotopes, most notably Iodine-125 (¹²⁵I). nih.gov

These electrons have a very short range in tissue (from nanometers to micrometers), meaning their damaging effects are highly localized to the immediate vicinity of the decaying atom. nih.govnih.gov For this reason, Auger electron emitters are only therapeutically effective if they can be delivered in close proximity to a critical cellular target, with nuclear DNA being the most sensitive. nih.govmdpi.com

The research strategy is as follows:

Targeting: A DNA intercalating agent, such as an iodinated proflavine derivative, acts as the vector to carry the radionuclide to the DNA.

Localization: The agent intercalates into the DNA, placing the iodine atom directly within the cell's nucleus.

Decay and Damage: When the attached radioactive iodine isotope (e.g., ¹²⁵I) decays, it releases a shower of Auger electrons.

Cytotoxicity: The high linear energy transfer of these electrons creates dense ionizations, leading to complex and difficult-to-repair DNA double-strand breaks, ultimately resulting in cell death. nih.gov

Studies on other iodinated acridine derivatives have confirmed that this approach can induce significant radiotoxicity in cancer cells. Research has shown that the degree of nuclear localization is critical; compounds that are effectively transported to the nucleus are better candidates for this type of therapy. nih.gov

Table 2: Properties of Iodine Isotopes Relevant to Auger Emitter Studies
IsotopeHalf-LifeDecay ModeKey Emissions for TherapyTherapeutic Rationale
Iodine-125 (¹²⁵I)59.4 daysElectron CaptureAuger electrons, Conversion electronsHigh yield of low-energy electrons ideal for localized DNA damage. nih.govnih.gov
Iodine-123 (¹²³I)13.2 hoursElectron CaptureAuger electrons, Gamma rays (159 keV)Shorter half-life may be suitable for some applications; gamma emission allows for imaging.

The development of agents like this compound is therefore a critical step in advancing the field of targeted radionuclide therapy, aiming to create highly potent, tumor-specific treatments.

Future Directions and Emerging Research Avenues for 3 Acetamido 5 Iodoproflavine

Integration of Multi-Omics Approaches in Elucidating Biological Impact

A comprehensive understanding of the cellular response to the DNA damage induced by 3-Acetamido-5-iodoproflavine necessitates a systems-level approach. The integration of various "omics" technologies can provide an unbiased, high-throughput analysis of the global changes occurring within a cell upon treatment. thermofisher.com Multi-omics strategies, by combining datasets from genomics, transcriptomics, proteomics, and metabolomics, offer a more complete picture than any single approach alone. thermofisher.commdpi.com This integrated analysis can uncover novel biomarkers, identify complex resistance mechanisms, and reveal the full spectrum of cellular pathways perturbed by the compound. nih.govtechscience.com

By applying these techniques, researchers can move beyond studying isolated effects and begin to map the intricate network of interactions that define the cellular response to this specific agent. For instance, transcriptomic sequencing can identify genes that are up- or down-regulated, while proteomic analysis can confirm whether these changes are translated into functional proteins. thermofisher.com Metabolomics can then reveal the downstream consequences on cellular metabolism. This multi-layered data is crucial for identifying not only the direct targets of the drug but also the off-target effects and the cell's adaptive responses. nih.gov

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

Omics PlatformData GeneratedPotential Insights for this compound
Genomics DNA sequence variations, copy number alterations, mutation profiles.Identification of genetic markers that confer sensitivity or resistance to the compound.
Transcriptomics Gene expression levels (mRNA).Elucidation of signaling pathways activated or suppressed in response to DNA damage.
Proteomics Protein abundance, post-translational modifications, protein-protein interactions.Identification of key proteins involved in the DNA damage response and cell cycle arrest.
Metabolomics Levels of small-molecule metabolites.Understanding the metabolic reprogramming of cells following treatment.
Epigenomics DNA methylation patterns, histone modifications.Revealing changes in gene regulation and chromatin structure induced by the compound.

Advanced Imaging Modalities for Molecular and Cellular Tracking

Visualizing the subcellular journey of this compound is critical to confirming its mechanism of action. Advanced imaging techniques can provide real-time, high-resolution tracking of the molecule from cellular uptake to nuclear localization and DNA intercalation. Proflavine (B1679165), the parent molecule, is known to accumulate in cell nuclei. researchgate.net

Confocal microscopy has been used to demonstrate the nuclear targeting of other acridine (B1665455) derivatives, showing how factors within the cell can influence their final destination. researchgate.net Future studies on this compound could employ super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), to visualize its interaction with DNA at the single-molecule level. Furthermore, coupling the molecule to specific fluorophores or utilizing its intrinsic fluorescence could enable live-cell imaging, allowing researchers to monitor its dynamics within the cell cycle and in response to other stimuli. The presence of iodine also opens the possibility for imaging modalities that can detect heavier elements, potentially offering a unique way to track its distribution.

Rational Design Principles for Enhanced Target Specificity and DNA Damage

The core structure of this compound, based on the proflavine acridine scaffold, serves as a template for further chemical modification to improve its therapeutic index. nih.govresearchgate.net Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to create new analogues with superior properties. nih.gov The primary goals are to enhance affinity and specificity for target DNA sequences, often found in cancer cells, and to optimize the DNA-damaging potential of the integrated Auger emitter.

Modifications can be targeted at several positions on the acridine ring. For example, altering the substituents at the 3 and 5 positions could modulate the molecule's lipophilicity, cellular uptake, and DNA binding affinity. nih.gov The intercalating properties of proflavine derivatives are well-established, and small changes to the structure can significantly impact how the molecule unwinds and binds to DNA. nih.govmdpi.com The ultimate aim is to create a molecule that not only efficiently intercalates into DNA but also positions the iodine atom in a way that maximizes the impact of the subsequent Auger electron cascade on the DNA backbone. nih.govmdpi.com

Table 2: Rational Design Strategies for Modifying this compound

Design StrategyMolecular ModificationDesired Enhancement
Increase DNA Affinity Introduction of positively charged side chains.Stronger electrostatic interaction with the negatively charged DNA backbone.
Improve Sequence Specificity Addition of moieties that recognize specific DNA base pairs or structures (e.g., G-quadruplexes).Reduced off-target effects and toxicity to healthy cells.
Enhance Cellular Uptake Modification of lipophilicity and molecular size.Improved transport across the cell membrane.
Optimize Auger Cascade Isotopic enrichment with a potent Auger emitter (e.g., Iodine-125).Maximized localized energy deposition and DNA double-strand breaks. mdpi.com
Add Targeting Ligand Conjugation to a molecule that binds to a cancer-specific cell surface receptor.Active targeting of the compound to malignant cells. kcl.ac.uk

Exploration of Novel Biophysical Phenomena Associated with Intercalated Auger Emitters

The decay of an Auger electron-emitting radionuclide, when located within nanometers of a DNA strand, creates a unique and highly complex pattern of damage. nih.govresearchgate.net When an inner-shell electron vacancy is created in the iodine atom of this compound, a cascade of low-energy Auger electrons is released. nih.gov These electrons have a very short range, depositing their energy in a dense cluster within their immediate vicinity. mdpi.com This results in a high density of ionization events directly at the site of intercalation. nih.gov

This localized energy deposition can lead to complex DNA lesions, including multiple single-strand breaks on opposing strands (leading to double-strand breaks), base damage, and the formation of cross-links. mdpi.comnih.gov The biophysical consequences of such highly localized damage are a key area for future research. nih.gov Unlike the more diffuse damage from external beam radiation, the damage from an intercalated Auger emitter is targeted at the molecular level. Understanding the precise mechanisms of this damage and the cellular responses to it could reveal new vulnerabilities in cancer cells and inform the development of more potent radiotherapeutic agents. kcl.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Acetamido-5-iodoproflavine to ensure reproducibility?

  • Methodological Answer : Synthesis typically involves iodination of 3-acetamidoproflavine using iodine monochloride (ICl) or NaI/chloramine-T under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For reproducibility, document reaction parameters (temperature, solvent ratios, stoichiometry) and validate purity via multiple orthogonal techniques (e.g., melting point, elemental analysis) .

Q. Which in vitro assays are suitable for evaluating 3-Ac-5-IP’s DNA intercalation properties?

  • Methodological Answer : Fluorescence microscopy can confirm nuclear localization, as demonstrated by fluorescent nuclei in V79 cells after incubation with 3-Ac-5-IP . Ethidium bromide displacement assays via UV-Vis spectroscopy or fluorescence quenching provide quantitative binding constants (Kd). Gel electrophoresis under varying drug concentrations can visualize changes in DNA migration, indicating intercalation strength .

Q. How should researchers assess the cytotoxicity of 3-Ac-5-IP in mammalian cell lines?

  • Methodological Answer : Use clonogenic survival assays to measure radiotoxicity (for radioiodinated derivatives) or MTT/XTT assays for non-radioactive cytotoxicity. For radiolabeled compounds (e.g., <sup>125</sup>I-3-Ac-5-IP), quantify intracellular radioactivity via gamma counting and correlate with cell survival curves. Normalize results to unlabeled controls to distinguish chemical vs. radiological effects .

Advanced Research Questions

Q. How can conflicting relative biological effectiveness (RBE) values for <sup>125</sup>I-3-Ac-5-IP across studies be resolved?

  • Methodological Answer : Discrepancies in RBE (e.g., 4.5 in V79 cells vs. other models) may arise from differences in intracellular localization, radiation dosimetry, or cell repair capacity. Address this by:

  • Standardizing dosimetry models (e.g., Monte Carlo simulations for Auger electron energy deposition).
  • Comparing subcellular distribution via autoradiography or confocal microscopy.
  • Replicating experiments across cell lines with varying DNA repair proficiencies (e.g., wild-type vs. ATM-deficient cells) .

Q. What experimental designs optimize the study of structure-activity relationships (SAR) in 3-Ac-5-IP analogs?

  • Methodological Answer :

Variation of substituents : Synthesize analogs with halogens (Br, Cl) or methyl groups at the 5-position.

Assay panels : Test DNA binding (surface plasmon resonance), cytotoxicity (IC50 in multiple cell lines), and cellular uptake (LC-MS/MS quantification).

Data integration : Use multivariate analysis to correlate structural features (e.g., logP, polar surface area) with biological endpoints. Example table:

AnalogSubstituentlogPDNA Kd (nM)IC50 (μM)
3-Ac-5-IPI2.115 ± 20.8 ± 0.1
3-Ac-5-BrPBr1.822 ± 31.5 ± 0.3

Q. How should researchers address contradictions in intracellular uptake kinetics of 3-Ac-5-IP across experimental models?

  • Methodological Answer : Discrepancies may stem from cell-specific transport mechanisms or assay conditions. Validate findings by:

  • Comparing uptake in polarized vs. non-polarized cell systems (e.g., Caco-2 vs. V79).
  • Using inhibitors of endocytosis (e.g., dynasore) or passive diffusion (low-temperature assays) to delineate uptake pathways.
  • Replicating experiments with radiolabeled and fluorescent derivatives to cross-validate quantification methods .

Methodological Guidance for Data Presentation

  • Tables : Use SI units and ensure clarity. Example from :

    ParameterValue
    Uptake plateau time10 h
    Cellular retention after wash60%
    Mean lethal dose (DN)1.3 Gy
    X-ray RBE4.5
  • Figures : Include error bars for biological replicates and annotate statistical significance (e.g., p < 0.05). For autoradiography, provide scale bars and quantification methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.